Eldecalcitol Intermediate CD

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

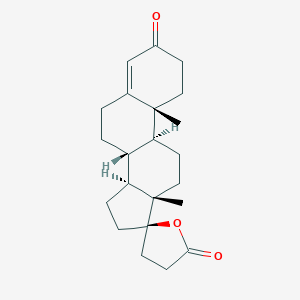

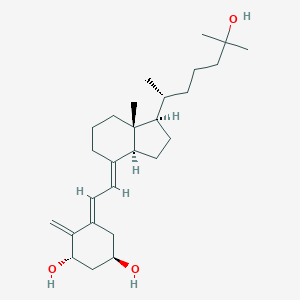

Eldecalcitol Intermediate CD is a vital component used in the compound industry . It plays a crucial role in the synthesis of Eldecalcitol, a drug used for the research of osteoporosis and other bone-related disorders .

Synthesis Analysis

Eldecalcitol was initially synthesized in a linear manner . The 27-step linear sequence was suboptimal due to its lengthiness and low overall yield (ca. 0.03%) . A convergent approach was developed based on the Trost coupling reaction . Although the overall yield of the convergent synthesis was better than that of the linear synthesis, significant improvements were still necessary .

Molecular Structure Analysis

Eldecalcitol [1a,25-DIHYDROXY-2ß- (3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position .

Chemical Reactions Analysis

The process development for the practical production of eldecalcitol is described in a paper . The biomimetic synthesis was adopted for the practical production and has been used in industrial-scale preparations .

Physical And Chemical Properties Analysis

Eldecalcitol has a molecular weight of 490.72 and a molecular formula of C30H50O5 .

Applications De Recherche Scientifique

Diabetes Prevention

Eldecalcitol has been studied for its potential in diabetes prevention , particularly in individuals with impaired glucose tolerance. The Diabetes Prevention on Vitamin D (DPVD) study, a large randomized, double-blind, placebo-controlled trial, investigated whether eldecalcitol could reduce the risk of type 2 diabetes. Although the study did not find a significant reduction in diabetes incidence, it highlighted the importance of vitamin D analogs in glucose metabolism and warrants further research .

Osteoporosis Treatment

A key application of Eldecalcitol is in the treatment of osteoporosis . Clinical trials have shown that Eldecalcitol can significantly increase bone mineral density (BMD) at various sites, including the lumbar spine, total hip, and femoral neck. It also demonstrated a lower rate of vertebral fractures compared to alfacalcidol, making it a promising treatment option for improving bone health and reducing fracture risk .

Hypercalciuria Risk Management

While Eldecalcitol shows promise in osteoporosis treatment, it is also associated with a higher risk of hypercalciuria —the presence of excess calcium in the urine. This side effect is important to consider when prescribing Eldecalcitol, especially in patients with a history of kidney stones or other renal issues .

Vitamin D Deficiency

Eldecalcitol, being an analog of the active form of vitamin D, has potential applications in addressing vitamin D deficiency . This condition is prevalent in elderly individuals and postmenopausal women and is associated with various health issues, including decreased muscle strength and increased fracture risk due to falls .

Insulin Resistance and Metabolic Syndrome

Eldecalcitol may have a role in managing insulin resistance and metabolic syndrome . Although the DPVD study did not show a significant impact on the conversion to normal glucose tolerance, the potential influence of vitamin D analogs on insulin sensitivity remains an area of interest for further investigation .

Long-term Safety and Efficacy

Finally, the long-term safety and efficacy of Eldecalcitol in various populations, especially those at risk for osteoporosis and vitamin D deficiency, is a critical area of research. Large-scale trials are needed to verify the long-term effects and ensure the safe use of Eldecalcitol in these groups .

Mécanisme D'action

Target of Action

The primary target of Eldecalcitol Intermediate CD is the Vitamin D3 receptor . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism, which are essential for the maintenance of healthy bones .

Mode of Action

Eldecalcitol Intermediate CD is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position . It binds to the Vitamin D3 receptor with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma .

Biochemical Pathways

Eldecalcitol Intermediate CD affects the PI3K/AKT/FOXOs signaling pathway . This pathway plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development and progression of diseases .

Pharmacokinetics

It is known that it binds to the vitamin d-binding protein with higher affinity than 1,25 (oh)2d3, indicating a long half-life in plasma .

Result of Action

Eldecalcitol Intermediate CD has been shown to be effective in increasing bone mass and enhancing bone strength in rodents . It significantly increased lumbar, total hip, and femoral neck bone mineral density (BMD) compared with alfacalcidol . Moreover, it caused a significantly lower rate of vertebral fracture than alfacalcidol .

Action Environment

The efficacy of Eldecalcitol Intermediate CD can be influenced by various environmental factors. For instance, the deficiency of vitamin D is common in elderly men and postmenopausal women . This is associated with a decrease in calcium absorption, bone mineral density (BMD) level, and muscle strength, and an increase in fracture risk from falling . Therefore, adequate vitamin D supplementation, especially in these populations, is important for the optimal efficacy of Eldecalcitol Intermediate CD .

Safety and Hazards

Orientations Futures

Eldecalcitol has potent biological effects on bone disease such as osteoporosis . It significantly lowered vertebral fracture risk, increased bone mineral density, but also had a higher risk of hypercalciuria . Further large-scale trials should be conducted to verify the long-term effects and safety of Eldecalcitol in osteoporosis .

Propriétés

IUPAC Name |

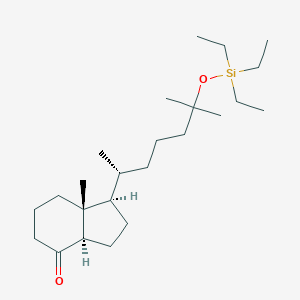

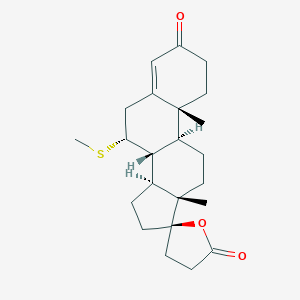

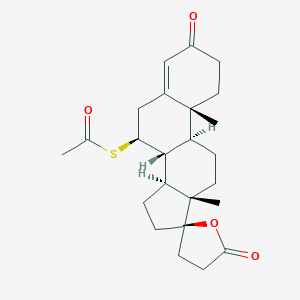

(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBPDZGZFAVZPC-IUBSTNSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eldecalcitol Intermediate CD | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)

![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)